molecular formula C17H13BrN2O B5710923 N-(5-bromo-8-quinolinyl)-4-methylbenzamide

N-(5-bromo-8-quinolinyl)-4-methylbenzamide

Cat. No. B5710923
M. Wt: 341.2 g/mol
InChI Key: IAINBBDPQGXHSU-UHFFFAOYSA-N
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Description

N-(5-bromo-8-quinolinyl)-4-methylbenzamide, also known as BQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BQA is a derivative of quinoline, which is known for its diverse biological activities, including antimalarial, antitumor, and anti-inflammatory properties. BQA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(5-bromo-8-quinolinyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor, antimalarial, and anti-inflammatory properties. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Additionally, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(5-bromo-8-quinolinyl)-4-methylbenzamide has several advantages for lab experiments, including its easy synthesis, high stability, and diverse biological activities. This compound can be synthesized using various methods, and it is stable under a wide range of conditions. Additionally, this compound exhibits diverse biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. This compound has been shown to exhibit cytotoxicity at high concentrations, and its limited solubility in aqueous solutions can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(5-bromo-8-quinolinyl)-4-methylbenzamide, including the development of new antitumor and antimalarial drugs, the synthesis of new fluorescent probes for metal ion detection, and the development of new MOFs for catalysis and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound has great potential for various applications in science and medicine, and further research on this compound is warranted.

Synthesis Methods

N-(5-bromo-8-quinolinyl)-4-methylbenzamide can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of 8-hydroxyquinoline with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of sulfuric acid and a source of nitrogen. The Friedlander synthesis involves the condensation of an arylamine with a carbonyl compound in the presence of a Lewis acid catalyst. Among these methods, the Pfitzinger reaction is the most commonly used for the synthesis of this compound.

Scientific Research Applications

N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antimalarial activity, making it a potential candidate for the development of new antimalarial drugs. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions, including zinc and copper. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and drug delivery.

properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c1-11-4-6-12(7-5-11)17(21)20-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAINBBDPQGXHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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